![molecular formula C19H19N3OS B5684633 4-BENZYL-5-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5684633.png)
4-BENZYL-5-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
4-BENZYL-5-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a benzyl group, a phenoxy group, and a triazole-thiol moiety
Preparation Methods
The synthesis of 4-BENZYL-5-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction using a phenol derivative and an appropriate alkylating agent.
Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using a suitable thiolating reagent.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
4-BENZYL-5-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the phenoxy group.
Substitution: The benzyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Addition: The prop-2-en-1-yl group can undergo addition reactions, such as hydroboration or hydrosilylation.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BENZYL-5-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BENZYL-5-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The phenoxy and benzyl groups can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar compounds to 4-BENZYL-5-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL include other triazole derivatives, such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole-thiol structure but lacks the benzyl and phenoxy groups.
1,2,4-Triazole-3-thiol: A simpler triazole-thiol compound without the additional substituents.
Benzyl-1,2,4-triazole: This compound contains a benzyl group attached to the triazole ring but lacks the thiol and phenoxy groups.
Properties
IUPAC Name |
4-benzyl-3-[(2-prop-2-enylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-8-16-11-6-7-12-17(16)23-14-18-20-21-19(24)22(18)13-15-9-4-3-5-10-15/h2-7,9-12H,1,8,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWFTXQVVVWWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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